Plasma Metabolite Profile: Distinct from Parent Clavulanic Acid
In human subjects, 1-amino-4-hydroxybutan-2-one is a major plasma metabolite of clavulanic acid, representing a quantifiable and distinct component from the parent drug. At 2 hours post-oral administration of radiolabeled clavulanic acid, this metabolite constitutes 21% of total plasma radioactivity, compared to 52% for unchanged clavulanic acid [1]. This differentiation is critical for accurate bioanalytical method development and pharmacokinetic modeling.
| Evidence Dimension | Plasma radioactivity composition at 2 hours post-dose |
|---|---|
| Target Compound Data | 21% of plasma radioactivity |
| Comparator Or Baseline | Clavulanic acid (52% of plasma radioactivity) |
| Quantified Difference | 31 percentage points lower than clavulanic acid |
| Conditions | Human subjects, oral administration of 14C-clavulanate, plasma analysis at 2 hours |
Why This Matters
For labs developing LC-MS/MS methods for clavulanic acid bioanalysis, this metabolite is an essential reference standard to ensure assay specificity and avoid interference.
- [1] Bolton, G. C., Allen, G. D., Davies, B. E., Filer, C. W., & Jeffery, D. J. (1986). The disposition of clavulanic acid in man. Xenobiotica, 16(9), 853-863. View Source
